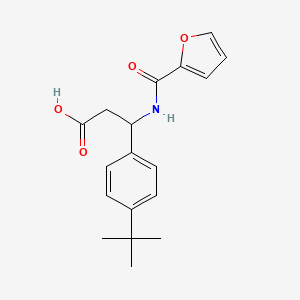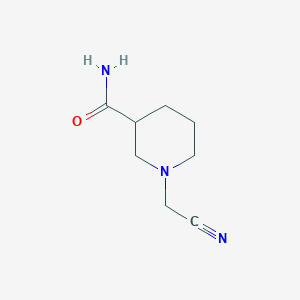![molecular formula C19H19ClN2O5 B4301985 ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4301985.png)
ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate
説明
Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate, also known as CNB-001, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound is a derivative of the natural compound curcumin, which has been shown to have anti-inflammatory, antioxidant, and anticancer properties. CNB-001 has been found to have similar properties, as well as additional neuroprotective effects, making it a promising candidate for the treatment of various neurological disorders.
作用機序
The exact mechanism of action of ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate also inhibits the activation of NF-κB, a transcription factor that regulates inflammatory responses. Additionally, the compound has been found to modulate the expression of various proteins involved in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate has been shown to have various biochemical and physiological effects that contribute to its neuroprotective properties. The compound has been found to increase the levels of various antioxidant enzymes such as superoxide dismutase and catalase, which help to reduce oxidative stress in neuronal cells. ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which contribute to neuroinflammation. Additionally, the compound has been found to enhance mitochondrial function and reduce neuronal apoptosis.
実験室実験の利点と制限
Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been well-characterized through various analytical techniques. ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate has also been shown to have low toxicity and good bioavailability, making it suitable for in vivo studies. However, there are some limitations to using ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, the exact mechanism of action of ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate for these conditions. Another area of interest is the potential use of ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate as a neuroprotective agent in traumatic brain injury and stroke. Future studies should focus on the mechanisms underlying the neuroprotective effects of ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate in these conditions. Additionally, there is potential for the development of novel derivatives of ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate with improved properties such as solubility and bioavailability.
科学的研究の応用
Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The compound has been shown to have neuroprotective effects through its ability to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
特性
IUPAC Name |
ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-3-27-18(23)11-16(13-6-4-12(2)5-7-13)21-19(24)14-8-9-15(20)17(10-14)22(25)26/h4-10,16H,3,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQVCHRAODEGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethylphenyl)-2-methyl-4-{4-[methyl(phenyl)amino]phenyl}-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4301906.png)
![N'~1~,N'~2~-bis[(4-chlorophenyl)(phenyl)methyl]ethanedihydrazide](/img/structure/B4301913.png)
![2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4301922.png)
![2,5,6-trichloro-4-methyl-N-{[(3-methylbutyl)amino]carbonyl}nicotinamide](/img/structure/B4301935.png)
![3-[(3-methoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4301947.png)

![ethyl 3-(4-methylphenyl)-3-[(2-phenylbutanoyl)amino]propanoate](/img/structure/B4301964.png)
![ethyl 3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4301970.png)
![ethyl 3-(4-methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}propanoate](/img/structure/B4301982.png)
![5-[({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4301987.png)
![ethyl 3-(4-methylphenyl)-3-[(2-nitrobenzoyl)amino]propanoate](/img/structure/B4301991.png)
![ethyl 3-[(4-ethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4301996.png)
![ethyl 3-(2-chlorophenyl)-3-[(2-methyl-6-nitrobenzoyl)amino]propanoate](/img/structure/B4301999.png)
